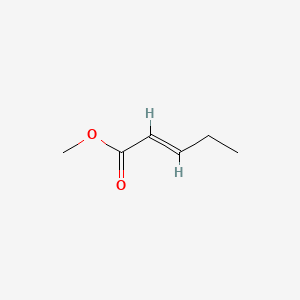

Methyl 2-pentenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAHGFJTIVZLFB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-59-7, 15790-88-2 | |

| Record name | 2-Pentenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15790-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-Pentenoate from Propanal

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of methyl 2-pentenoate, a valuable fragrance and flavor intermediate, starting from propanal. The core of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool in organic chemistry for the stereoselective formation of alkenes. This document delves into the mechanistic intricacies of the HWE reaction, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that influence reaction yield and stereoselectivity. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights to ensure reproducible and high-yielding results.

Introduction: The Significance of this compound and Synthetic Strategy

This compound is an α,β-unsaturated ester that finds applications in the fragrance and flavor industry, contributing to fruity and ethereal aromas. Its synthesis from readily available starting materials like propanal is of significant industrial and academic interest. While several olefination strategies exist, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene, and the ease of removal of its water-soluble phosphate byproduct.[1][2]

This guide will focus on a two-step synthetic sequence:

-

Preparation of the Horner-Wadsworth-Emmons Reagent: Synthesis of a stabilized phosphonate ylide, methyl (dimethoxyphosphoryl)acetate, from methyl bromoacetate and trimethyl phosphite via the Michaelis-Arbuzov reaction.

-

The Horner-Wadsworth-Emmons Reaction: The reaction of the phosphonate ylide with propanal to yield this compound.

The causality behind choosing the HWE reaction over the classic Wittig reaction lies in its superior (E)-selectivity for α,β-unsaturated esters and the simpler purification process.[2][3] The phosphonate carbanion used in the HWE reaction is more nucleophilic and less basic than the corresponding Wittig ylide, leading to cleaner reactions with fewer side products.[2]

Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1][4] The reaction proceeds through a well-defined mechanism:

-

Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester to form a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (propanal). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1][4][5]

-

Oxaphosphetane Formation: The tetrahedral intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the desired alkene (this compound) and a water-soluble dialkyl phosphate byproduct. The driving force for this step is the formation of the strong phosphorus-oxygen double bond.

The stereoselectivity of the HWE reaction is a key feature. The reaction generally favors the formation of the (E)-alkene, as the transition state leading to the trans-olefin is lower in energy than that leading to the cis-olefin.[4][5]

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| Propanal | C₃H₆O | 58.08 | 5.81 g (7.2 mL) | 0.10 | >97% | Sigma-Aldrich |

| Methyl (dimethoxyphosphoryl)acetate | C₅H₁₁O₅P | 182.11 | 18.21 g | 0.10 | >98% | Alfa Aesar |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.40 g | 0.11 | 60% | Acros Organics |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | >99.8% | J.T. Baker |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | As needed | - | - | LabChem |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | Fisher Scientific |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - | >99% | EMD Millipore |

Step-by-Step Synthesis of this compound

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Anhydrous solvents are essential for the success of this reaction.

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Formation of the Ylide: Anhydrous THF (150 mL) and methyl (dimethoxyphosphoryl)acetate (18.21 g, 0.10 mol) are added to the reaction flask. The solution is cooled to 0 °C in an ice bath. Sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The mixture is stirred at 0 °C for 1 hour after the addition is complete. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

-

Aldehyde Addition: Propanal (5.81 g, 7.2 mL, 0.10 mol) dissolved in 50 mL of anhydrous THF is added dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

-

Workup: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (9:1 to 4:1) to afford this compound as a colorless liquid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectroscopic data can be referenced from databases like PubChem.[6]

-

¹H NMR (CDCl₃, 400 MHz): δ 6.95 (dt, J = 15.6, 7.0 Hz, 1H), 5.83 (dt, J = 15.6, 1.6 Hz, 1H), 3.72 (s, 3H), 2.24 (quint, J = 7.2 Hz, 2H), 1.05 (t, J = 7.5 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 149.3, 121.2, 51.4, 25.4, 12.2.

-

IR (neat): ν 2965, 1725, 1658, 1437, 1272, 1173 cm⁻¹.

Alternative Synthetic Routes: A Comparative Analysis

While the Horner-Wadsworth-Emmons reaction is a highly effective method, it is instructive to consider alternative synthetic pathways for the formation of α,β-unsaturated esters from aldehydes.

Wittig Reaction

The Wittig reaction, which utilizes a phosphonium ylide, is a classic method for olefination.[7][8] However, for the synthesis of α,β-unsaturated esters, stabilized ylides are required, which often lead to a mixture of (E) and (Z) isomers, with the (E)-isomer typically being predominant.[9] A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove from the reaction mixture.[10]

Aldol Condensation

An aldol condensation of propanal with itself can produce 2-methyl-2-pentenal.[11][12][13] This intermediate can then be oxidized to 2-methyl-2-pentenoic acid, followed by esterification to yield this compound.[14][15][16] While this route utilizes propanal as the sole starting material, it involves more synthetic steps and the initial aldol condensation can be prone to side reactions, potentially lowering the overall yield.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion: A Robust and Scalable Synthesis

The Horner-Wadsworth-Emmons reaction provides a highly efficient and stereoselective route for the synthesis of this compound from propanal. The key advantages of this method include its high yield of the desired (E)-isomer, mild reaction conditions, and the straightforward removal of the phosphate byproduct. This in-depth guide has provided the necessary theoretical background, a detailed and validated experimental protocol, and a comparative analysis of alternative synthetic strategies. By adhering to the principles and procedures outlined herein, researchers and drug development professionals can confidently and reproducibly synthesize this valuable compound for a variety of applications.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

-

A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. Available at: [Link]

-

Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available at: [Link]

-

New process of synthesis of 2-methyl-2-pentenoic acid - ResearchGate. Available at: [Link]

- CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents.

-

This compound | C6H10O2 | CID 5364718 - PubChem. Available at: [Link]

- CN102653510A - Production method of 2-methyl-2-pentenoic acid - Google Patents.

-

How to write the aldol condensation of methanal and propanaldehyde - Quora. Available at: [Link]

-

2-Methyl-2-pentenal prepared from condensation of propionaldhyde in presence of anion exchange resin - ResearchGate. Available at: [Link]

-

Give the expected products for the aldol condensations of (a) propanal. - Pearson. Available at: [Link]

-

Understanding the Wittig Reaction: Applications of Methyl (triphenylphosphoranylidene)acetate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

-

Wittig reaction - Wikipedia. Available at: [Link]

-

Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

-

Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. Give the expected products for the aldol condensations of (a) pro... | Study Prep in Pearson+ [pearson.com]

- 14. researchgate.net [researchgate.net]

- 15. CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 16. CN102653510A - Production method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

Physico-chemical properties of "Methyl 2-pentenoate"

An In-depth Technical Guide to the Physico-chemical Properties of Methyl 2-pentenoate

Introduction

This compound (C₆H₁₀O₂), an α,β-unsaturated ester, is a molecule of significant interest in the fields of organic synthesis, flavor chemistry, and materials science. Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts unique reactivity that makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its core physico-chemical properties, detailed analytical protocols for its characterization, and insights into its chemical behavior, tailored for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is paramount for its effective application, whether as a starting material in a multi-step synthesis or as a functional ingredient.

Molecular and Structural Characteristics

The identity and chemical behavior of this compound are fundamentally dictated by its molecular structure. It exists as two geometric isomers, (E)- and (Z)- (or trans- and cis-), due to the restricted rotation around the C2-C3 double bond. The (E)-isomer is generally the more stable and commonly encountered form.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1][3] |

| IUPAC Name (trans-isomer) | methyl (2E)-pent-2-enoate | [2][3] |

| CAS Number (general) | 818-59-7 | [1][3] |

| CAS Number (trans-isomer) | 15790-88-2 | [2][3] |

| InChI Key (trans-isomer) | MBAHGFJTIVZLFB-SNAWJCMRSA-N | [2] |

The molecule's reactivity is centered on two primary functional groups: the ester and the alkene. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon (C4) susceptible to nucleophilic attack (a key principle in Michael additions) and the carbonyl carbon a site for nucleophilic acyl substitution.

Physical and Thermodynamic Properties

The physical state and bulk properties of a compound are critical for its handling, purification, and use in reaction engineering. This compound is a clear, colorless liquid at standard temperature and pressure.[2]

Table 2: Key Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless liquid | Standard | [2] |

| Boiling Point | 124.5 ± 9.0 °C | 760 mmHg | [4] |

| 81-82 °C | 45 mmHg | [1] | |

| Density | 0.9 ± 0.1 g/cm³ | 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4300 to 1.4320 | 20 °C, 589 nm | [2] |

| Flash Point | 26.9 ± 6.2 °C | Closed Cup | [4] |

| Vapor Pressure | 12.7 ± 0.2 mmHg | 25 °C | [4] |

| Enthalpy of Vaporization | 36.2 ± 3.0 kJ/mol | [4] |

Solubility Profile

The solubility of a reagent dictates the choice of solvent for reactions, extractions, and chromatographic purification. As a moderately polar ester, this compound exhibits predictable solubility behavior.

-

Water: It is generally reported as insoluble or slightly soluble in water.[5][6] This is expected, as the hydrophobic five-carbon chain outweighs the polarity of the ester group.

-

Organic Solvents: It is soluble in common organic solvents such as ethanol, ether, chloroform, and carbon disulfide.[6][7][8] This broad solubility makes it amenable to a wide range of reaction conditions.

Spectroscopic Analysis and Structural Elucidation

Confirming the identity, purity, and structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework. For the (E)-isomer, the following signals are expected in a CDCl₃ solvent:

-

¹H NMR:

-

A triplet around 0.9-1.1 ppm (3H), corresponding to the terminal methyl group (-CH₃).

-

A sextet around 2.1-2.3 ppm (2H), for the methylene group (-CH₂-).

-

A singlet around 3.7 ppm (3H) for the methoxy group (-OCH₃).

-

A doublet of triplets (dt) around 5.8 ppm (1H) for the α-proton (=CH-CO).

-

A doublet of triplets (dt) around 6.9 ppm (1H) for the β-proton (-CH=CH-CO). The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the trans configuration.

-

-

¹³C NMR:

-

Signals for the three methyl/methylene carbons between 10-40 ppm.

-

A signal for the methoxy carbon around 51 ppm.

-

Two signals in the vinylic region (120-150 ppm).

-

A signal for the carbonyl carbon around 166 ppm.

-

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Strong, sharp C=O stretch: ~1720-1730 cm⁻¹ (characteristic of an α,β-unsaturated ester).

-

Medium C=C stretch: ~1650-1660 cm⁻¹ (alkene).

-

C-O stretches: Two bands in the 1100-1300 cm⁻¹ region.

-

C-H stretches: Just below 3000 cm⁻¹ (sp² C-H) and just above 3000 cm⁻¹ (sp³ C-H).

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the press and apply consistent pressure. Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleanup: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Often coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight and information about the molecule's fragmentation pattern, aiding in its identification and purity assessment.

-

Molecular Ion (M⁺): A peak at m/z = 114, corresponding to the molecular weight of C₆H₁₀O₂.[1][3]

-

Key Fragments: Expect loss of the methoxy group (-OCH₃) to give a peak at m/z = 83, and loss of the methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 55 (the pentenyl cation).

Chemical Reactivity and Synthesis

The dual functionality of this compound makes it a versatile synthetic intermediate.[4]

Caption: A common synthetic pathway to this compound from propanal.

-

Oxidation: The double bond can be cleaved or converted to a diol using various oxidizing agents.[4]

-

Reduction: The ester can be reduced to an alcohol, and the double bond can be hydrogenated, often with selectivity depending on the choice of reducing agent and catalyst.[4]

-

Synthesis: A common laboratory and industrial synthesis involves the aldol condensation of propanal to form 2-methyl-2-pentenal, followed by oxidation to 2-methyl-2-pentenoic acid, and finally Fischer esterification with methanol.[9][10]

Safety and Handling

Proper handling of any chemical reagent is crucial for laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents moderate hazards.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a well-characterized α,β-unsaturated ester with a defined set of physico-chemical properties. Its structural features, particularly the conjugated ester and alkene moieties, govern its physical properties, spectroscopic signature, and chemical reactivity. A thorough understanding of these characteristics, from its boiling point and solubility to its NMR spectrum and safe handling protocols, is essential for any scientist aiming to utilize this versatile compound in research and development. The protocols and data presented in this guide serve as a foundational resource for its successful application in the laboratory.

References

-

PubChem. (n.d.). Methyl 2-methyl-2-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ernesto Ventós, S.A. (n.d.). 2-METHYL-2-PENTENOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl trans-2-methyl-2-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-pentenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Synerzine. (2018). SAFETY DATA SHEET: 2-Pentenoic acid, 2-methyl- (Natural). Retrieved from [Link]

-

ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid.

- Google Patents. (n.d.). CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid.

Sources

- 1. This compound CAS#: 818-59-7 [m.chemicalbook.com]

- 2. Methyl trans-2-pentenoate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-337200) | 818-59-7 [evitachem.com]

- 5. 2-METHYL-2-PENTENOIC ACID [ventos.com]

- 6. Page loading... [wap.guidechem.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. 2-Methyl-2-pentenoic acid | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. synerzine.com [synerzine.com]

An In-depth Technical Guide to Methyl 2-pentenoate: CAS Number and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-pentenoate, an unsaturated ester, is a valuable compound in organic synthesis and the study of chemical properties. This guide provides a comprehensive overview of its spectral characteristics and the methodologies used to obtain them, with a focus on the trans isomer, also known as Methyl (E)-pent-2-enoate. Understanding the spectral data is crucial for the unambiguous identification and characterization of this molecule, which is a fundamental step in any research or development workflow. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but also the rationale behind the analytical techniques and the interpretation of the results.

Physicochemical Properties of Methyl trans-2-pentenoate

A clear understanding of the fundamental physical and chemical properties of a compound is the bedrock of its application in research. The key identifiers and properties for Methyl trans-2-pentenoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15790-88-2 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [2] |

| IUPAC Name | methyl (2E)-pent-2-enoate | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Refractive Index (20°C, 589 nm) | 1.4300 to 1.4320 | [1] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the structure of organic molecules. The following sections provide a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Methyl trans-2-pentenoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within a molecule.

¹H NMR Spectral Data for Methyl trans-2-pentenoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | multiplet | 1H | H-3 |

| ~5.8 | multiplet | 1H | H-2 |

| ~3.7 | singlet | 3H | -OCH₃ |

| ~2.2 | multiplet | 2H | H-4 |

| ~1.0 | triplet | 3H | H-5 |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of Methyl trans-2-pentenoate is characterized by distinct signals that correspond to the different proton environments in the molecule. The downfield signals around 7.0 and 5.8 ppm are characteristic of the vinylic protons (H-3 and H-2, respectively) of the α,β-unsaturated ester. The significant downfield shift of H-3 is due to the deshielding effect of the carbonyl group. The singlet at approximately 3.7 ppm with an integration of 3H is unequivocally assigned to the methyl ester protons (-OCH₃). The multiplet at around 2.2 ppm corresponds to the methylene protons at the C-4 position, which are adjacent to the double bond. Finally, the upfield triplet at approximately 1.0 ppm is assigned to the terminal methyl protons (H-5) of the ethyl group. The splitting patterns (multiplicities) of these signals provide further confirmation of the structure through spin-spin coupling interactions with neighboring protons.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

¹³C NMR Spectral Data for Methyl trans-2-pentenoate

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C-1 (C=O) |

| ~145 | C-3 |

| ~121 | C-2 |

| ~51 | -OCH₃ |

| ~25 | C-4 |

| ~12 | C-5 |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of Methyl trans-2-pentenoate displays six distinct signals, corresponding to the six carbon atoms in the molecule. The most downfield signal, typically around 166 ppm, is assigned to the carbonyl carbon (C-1) of the ester group. The two signals in the olefinic region, at approximately 145 and 121 ppm, are attributed to the C-3 and C-2 carbons of the double bond, respectively. The signal at around 51 ppm corresponds to the carbon of the methoxy group (-OCH₃). The two upfield signals at approximately 25 and 12 ppm are assigned to the methylene (C-4) and methyl (C-5) carbons of the ethyl group, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands for Methyl trans-2-pentenoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1270, ~1170 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum:

The IR spectrum of Methyl trans-2-pentenoate exhibits several characteristic absorption bands that confirm its structure. A strong, sharp peak around 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ester. The conjugation with the C=C double bond lowers the frequency compared to a saturated ester. The presence of the carbon-carbon double bond is confirmed by a medium intensity absorption band around 1650 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear as medium to strong bands around 2960 cm⁻¹. Finally, the strong absorptions in the fingerprint region, typically around 1270 and 1170 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Mass Spectral Data for Methyl trans-2-pentenoate

| m/z | Possible Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 83 | [M - OCH₃]⁺ |

| 55 | [M - COOCH₃]⁺ or [C₄H₇]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of Methyl trans-2-pentenoate will show a molecular ion peak ([M]⁺) at an m/z value of 114, corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group and the entire ester group. Therefore, significant fragment ions are expected at m/z 83, resulting from the loss of the methoxy radical (•OCH₃), and at m/z 55, which could correspond to the loss of the carbomethoxy radical (•COOCH₃) or represent a stable C₄H₇⁺ cation. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound.[4][5]

Experimental Protocols

The following sections outline the generalized, step-by-step methodologies for acquiring the spectral data discussed above. These protocols are intended to be illustrative, and specific parameters may need to be optimized based on the available instrumentation and the specific experimental goals.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[8]

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Methodology:

-

Instrument Setup:

-

Sample Analysis:

-

Place a small drop of liquid Methyl trans-2-pentenoate directly onto the ATR crystal.[9]

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain a mass spectrum and confirm the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Methyl trans-2-pentenoate in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.[11]

-

-

Instrument Setup:

-

Set the appropriate GC and MS parameters. Typical GC parameters include:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier gas (Helium) flow rate: 1-2 mL/min.[12]

-

-

Typical MS parameters include:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the eluting compound will enter the mass spectrometer.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Methyl trans-2-pentenoate.

-

Examine the mass spectrum associated with this peak to determine the molecular ion and the major fragment ions.

-

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of Methyl trans-2-pentenoate with atom numbering.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Goetz, M. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Retrieved from [Link]

-

Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

Pivonka, D. E. (2001). An Attenuated Total Reflection Infrared Spectroscopy of Water Solutions. Acta Chimica Slovenica, 48(4), 515-524. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323653, Methyl trans-2-methyl-2-pentenoate. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Pescetelli, S., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 259. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364718, this compound. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031207). Retrieved from [Link]

-

LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

-

da Silva, R. C., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2374-2381. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl (E)-2-methylpent-2-enoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methyl-2-pentenoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Kerber, A., et al. (2006). CASE via MS: Ranking Structure Candidates by Mass Spectra. MATCH Communications in Mathematical and in Computer Chemistry, 55(2), 339-362. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

SpectraBase. (n.d.). methyl (E)-2-methylpent-2-enoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Öztürk, N., & Gökce, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 655-668. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of trans-2-methyl-2-pentenoic acid. Retrieved from [Link]

-

Pearson. (n.d.). The 1H-NMR spectrum of trans-pent-2-enoic acid is shown below.(i).... Retrieved from [Link]

-

Clark, J. (2022, October). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

Sources

- 1. Methyl trans-2-pentenoate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. How To [chem.rochester.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. agilent.com [agilent.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Isomers of Methyl Pentenoate for Advanced Research and Development

This guide provides an in-depth exploration of the structural and stereoisomers of methyl pentenoate, offering a critical resource for researchers, scientists, and professionals in drug development. We will delve into the nuanced characteristics of these isomers, provide detailed experimental protocols for their synthesis and separation, and discuss their potential applications, particularly within the realm of medicinal chemistry.

Introduction: The Chemical Landscape of Methyl Pentenoate Isomers

Methyl pentenoate, with the molecular formula C₆H₁₀O₂, represents a group of unsaturated esters with significant isomeric diversity. This diversity arises from both the position of the carbon-carbon double bond and the geometric configuration (E/Z isomerism) around it. Understanding the distinct properties of each isomer is paramount for their effective application in research and development, as subtle structural changes can lead to significant differences in physical, chemical, and biological properties.

The primary isomers of interest include:

-

Methyl 2-pentenoate: Exists as (E)- and (Z)- geometric isomers.

-

Methyl 3-pentenoate: Exists as (E)- and (Z)- geometric isomers.

-

Methyl 4-pentenoate: A terminal alkene with no geometric isomers.

-

Methylated Butenoate Isomers: Such as methyl 2-methyl-2-butenoate and methyl 3-methyl-2-butenoate, which are also structurally related.

This guide will focus on the synthesis, characterization, and potential utility of these key isomers, providing a comprehensive framework for their study and application.

Physicochemical and Spectroscopic Characteristics of Methyl Pentenoate Isomers

The differentiation and characterization of methyl pentenoate isomers rely on a careful analysis of their physical properties and spectroscopic data. The position of the double bond and the geometric isomerism influence boiling points, densities, and refractive indices, as well as the chemical shifts in NMR spectra and vibrational frequencies in IR spectroscopy.

| Isomer | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) | Key IR Bands (cm⁻¹) |

| (E)-Methyl 2-pentenoate | 146-147 | ~0.93 | ~1.432 | ~6.9 (dt), ~5.8 (dt), ~3.7 (s), ~2.2 (p), ~1.1 (t) | ~166, ~149, ~121, ~51, ~34, ~12 | ~1725 (C=O), ~1655 (C=C), ~965 (trans C-H bend) |

| (Z)-Methyl 2-pentenoate | ~135-136 | ~0.92 | ~1.428 | ~6.2 (dt), ~5.7 (dt), ~3.7 (s), ~2.6 (p), ~1.0 (t) | ~165, ~148, ~120, ~51, ~28, ~13 | ~1720 (C=O), ~1650 (C=C), ~700 (cis C-H bend) |

| (E)-Methyl 3-pentenoate | 55-56 (20 mmHg)[1] | 0.931[2] | 1.421[1] | ~5.6-5.4 (m), ~3.7 (s), ~3.1 (d), ~1.7 (d) | ~172, ~129, ~123, ~51, ~40, ~18 | ~1740 (C=O), ~1655 (C=C), ~965 (trans C-H bend)[3] |

| (Z)-Methyl 3-pentenoate | ~130-132 | ~0.92 | ~1.420 | ~5.6-5.4 (m), ~3.7 (s), ~3.6 (d), ~1.6 (d) | ~172, ~128, ~122, ~51, ~34, ~13 | ~1740 (C=O), ~1655 (C=C), ~690 (cis C-H bend) |

| Methyl 4-pentenoate | 125-127[4] | 0.882-0.890[4] | 1.412-1.418[4] | ~5.8 (m), ~5.0 (m), ~3.7 (s), ~2.4 (m) | ~173, ~137, ~115, ~51, ~33, ~29 | ~1740 (C=O), ~1642 (C=C), ~995, ~914 (vinyl C-H bend)[3] |

| Methyl 2-methyl-2-pentenoate | 46-47 (15 mmHg) | 0.92 | 1.438 | ~6.7 (t), ~3.7 (s), ~2.1 (q), ~1.8 (s), ~1.0 (t) | ~168, ~144, ~128, ~51, ~23, ~14, ~12 | ~1720 (C=O), ~1650 (C=C) |

Note: Spectroscopic and physical data are approximate and can vary based on experimental conditions and purity.

Synthesis of Methyl Pentenoate Isomers: Protocols and Mechanistic Insights

The selective synthesis of each isomer requires a strategic choice of reaction and reaction conditions. Here, we provide detailed protocols for the synthesis of key methyl pentenoate isomers, elucidating the underlying chemical principles that govern their formation.

Synthesis of (E)-Methyl 2-pentenoate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of E-alkenes.[5] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The thermodynamic stability of the E-alkene product drives the reaction towards its formation.

Experimental Protocol:

-

Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Olefination: Cool the resulting ylide solution back to 0 °C. Add propanal (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield (E)-methyl 2-pentenoate.

Synthesis of (Z)-Methyl 2-pentenoate: The Still-Gennari Modification

To favor the formation of the Z-isomer, the Still-Gennari modification of the HWE reaction is employed.[6] This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases in the presence of a crown ether at low temperatures. These conditions kinetically favor the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene.

Experimental Protocol:

-

Preparation of the Modified Phosphonate: Synthesize bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate from methyl chloroacetate and tris(2,2,2-trifluoroethyl) phosphite.

-

Olefination: In a flame-dried flask under a nitrogen atmosphere, dissolve the modified phosphonate (1.0 equivalent) and 18-crown-6 (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.05 equivalents) dropwise. Stir the mixture for 30 minutes at -78 °C. Add propanal (1.2 equivalents) dropwise. Stir the reaction at -78 °C for 3-4 hours.

-

Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography on silica gel to yield (Z)-methyl 2-pentenoate.

Synthesis of Methyl 4-pentenoate via Fischer Esterification

Methyl 4-pentenoate can be synthesized through the Fischer esterification of 4-pentenoic acid with methanol using an acid catalyst.[7][8] This is an equilibrium-controlled reaction, and to drive it towards the product, an excess of methanol is typically used, or the water formed is removed.

Sources

- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1567-14-2 CAS MSDS (METHYL TRANS-2-METHYL-2-PENTENOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unsaturated fatty acids lactose esters: cytotoxicity, permeability enhancement and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl 2-pentenoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 2-pentenoate, a valuable compound in organic synthesis and with potential applications in the broader field of chemical and pharmaceutical research. We will delve into its precise chemical identity, explore robust synthetic methodologies, detail its characteristic analytical profile, and discuss its reactivity and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Core Identity: IUPAC Nomenclature and Molecular Structure

This compound is an organic compound classified as an α,β-unsaturated ester. Precision in nomenclature is paramount in scientific discourse; therefore, it is crucial to address the isomeric nature of this compound.

The most common and stable isomer is methyl (E)-pent-2-enoate . The "(E)" designation in the IUPAC name specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the ethyl group and the methoxycarbonyl group are on opposite sides of the C=C bond. The "(Z)"-isomer, where these groups are on the same side, also exists.

Synonyms: This compound is also known by several other names, including methyl trans-2-pentenoate and methyl 3-ethylacrylate[1].

Molecular Formula: C₆H₁₀O₂[1]

Molecular Weight: 114.14 g/mol [1]

CAS Number: 818-59-7 for the (E)-isomer[1]

The structural representation of methyl (E)-pent-2-enoate is fundamental to understanding its reactivity and function.

Caption: Chemical structure of methyl (E)-pent-2-enoate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, application in reactions, and for purification. The key properties of methyl (E)-pent-2-enoate are summarized below.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 124.5 ± 9.0 °C at 760 mmHg | EvitaChem |

| Density | 0.9 ± 0.1 g/cm³ | EvitaChem |

| Flash Point | 26.9 ± 6.2 °C | EvitaChem |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | EvitaChem |

| Refractive Index | 1.422 | EvitaChem |

Synthesis of Methyl (E)-pent-2-enoate

The synthesis of α,β-unsaturated esters like methyl (E)-pent-2-enoate can be achieved through several reliable methods in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and required stereoselectivity. Two common and effective approaches are the Horner-Wadsworth-Emmons reaction and the Fischer esterification.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers from aldehydes. This reaction utilizes a phosphonate carbanion, which is more nucleophilic and generally less basic than the ylides used in the Wittig reaction[2]. The water-soluble phosphate byproduct also simplifies purification[3][4].

The general workflow for the synthesis of methyl (E)-pent-2-enoate via the HWE reaction is as follows:

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Experimental Protocol (General):

-

Preparation of the Phosphonate Carbanion: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, a suitable base (e.g., sodium hydride or sodium methoxide) is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether). Methyl (diethylphosphono)acetate is then added dropwise at a controlled temperature (typically 0 °C) to generate the phosphonate carbanion.

-

Reaction with Aldehyde: Propanal, dissolved in the same anhydrous solvent, is added dropwise to the solution of the phosphonate carbanion at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure methyl (E)-pent-2-enoate.

Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst[5]. For the synthesis of methyl (E)-pent-2-enoate, this would involve the reaction of (E)-2-pentenoic acid with methanol.

The general workflow for the Fischer esterification is outlined below:

Caption: Fischer esterification synthesis workflow.

Experimental Protocol (General):

-

Reaction Setup: (E)-2-Pentenoic acid is dissolved in an excess of methanol, which serves as both a reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.

-

Reaction Execution: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude ester is purified by vacuum distillation or column chromatography.

Analytical Characterization

The unambiguous identification and purity assessment of methyl (E)-pent-2-enoate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of methyl (E)-pent-2-enoate will exhibit characteristic signals for the different types of protons in the molecule. The vinyl protons will appear as multiplets in the downfield region (typically δ 5.5-7.5 ppm), with a large coupling constant (typically >12 Hz) indicative of the trans- (E)-configuration. The methyl ester protons will be a sharp singlet at around δ 3.7 ppm. The ethyl group protons will show a triplet for the methyl group and a quartet for the methylene group.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically δ 165-175 ppm). The two sp² hybridized carbons of the double bond will appear in the range of δ 120-150 ppm[6][7]. The methyl ester carbon will be around δ 50-60 ppm, and the carbons of the ethyl group will be in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of methyl (E)-pent-2-enoate will be characterized by:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.

-

An absorption band around 1650 cm⁻¹ due to the C=C stretching vibration of the alkene.

-

C-O stretching bands in the region of 1100-1300 cm⁻¹ .

-

C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl (E)-pent-2-enoate (MW = 114.14), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the ester group (-COOCH₃, M-59)[8][9]. The fragmentation will also be influenced by the double bond.

Reactivity and Applications in Drug Development

The chemical reactivity of methyl (E)-pent-2-enoate is dominated by the α,β-unsaturated ester functionality. This motif is a well-known Michael acceptor , making the β-carbon electrophilic and susceptible to nucleophilic attack[10][11][12]. This reactivity is of significant interest in the field of drug development.

Michael Acceptor in Covalent Inhibition

The ability of α,β-unsaturated carbonyl compounds to act as Michael acceptors allows them to form covalent bonds with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine or the amino group of lysine in proteins[12][13]. This irreversible or slowly reversible binding can lead to potent and prolonged inhibition of enzyme activity.

This strategy of covalent inhibition is increasingly being employed in drug design to:

-

Enhance Potency and Duration of Action: By forming a stable covalent bond, the inhibitor can have a much longer residence time at the target, leading to a more durable therapeutic effect.

-

Overcome Drug Resistance: In some cases, covalent inhibitors can target mutations that confer resistance to non-covalent drugs.

-

Probe Biological Systems: Covalent probes are invaluable tools for identifying and characterizing protein targets.

A number of approved drugs and clinical candidates contain an α,β-unsaturated carbonyl moiety that is crucial for their mechanism of action[13]. While direct applications of this compound in approved drugs are not prominent, its structural motif serves as a key pharmacophore in the design of covalent inhibitors. For instance, a derivative, ethyl 2-methyl-2-pentenoate, has been noted for its contribution to the synthesis of antifungal medications[].

Role in Cytotoxic and Antitumor Agents

The reactivity of α,β-unsaturated carbonyl compounds as Michael acceptors can also be harnessed to induce cytotoxicity, a property that can be exploited in the development of anticancer agents[15][16]. These compounds can react with cellular nucleophiles like glutathione, leading to the depletion of this critical antioxidant and the induction of oxidative stress. Furthermore, they can covalently modify key proteins involved in cell proliferation and survival, ultimately leading to apoptosis.

It is important to note that the reactivity of Michael acceptors must be carefully tuned to achieve selective toxicity towards cancer cells while minimizing damage to healthy tissues. The electrophilicity of the β-carbon in this compound is relatively moderate, making it a potentially useful scaffold for the development of targeted covalent inhibitors with a controlled reactivity profile.

Safety and Handling

Methyl (E)-pent-2-enoate is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

This compound, particularly the (E)-isomer, is a well-characterized α,β-unsaturated ester with established synthetic routes and a clear analytical profile. Its core value to the scientific community, especially those in drug development, lies in the reactivity of its α,β-unsaturated carbonyl system. As a Michael acceptor, this structural motif is a cornerstone in the design of covalent inhibitors and other targeted therapeutic agents. While direct pharmaceutical applications of this compound itself are not widespread, it serves as an important building block and a model compound for understanding the chemical biology of this important class of reactive molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- ÖZTÜRK, N., & GÖKCE, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Niğde Ömer Halisdemir Üniversitesi Mühendislik Bilimleri Dergisi, 7(1), 263-273.

- Otera, J., & Nishikido, J. (2010).

- Electronic Supplementary Information for publications, which often contain detailed experimental procedures and characterization d

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 353–357.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.

- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron letters, 24(41), 4405-4408.

- Ando, K. (1997). A new Horner-Emmons reagent for the stereoselective synthesis of (Z)-α, β-unsaturated esters. The Journal of Organic Chemistry, 62(7), 1934-1935.

-

Wikipedia contributors. (2023, December 19). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

- Hossain, M., Das, U., & Dimmock, J. R. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European journal of medicinal chemistry, 183, 111687.

- Kerber, A., Meringer, M., & Schymanski, E. L. (2007). CASE via MS: ranking structure candidates by mass spectra.

- Larock, R. C. (1977). U.S. Patent No. 4,052,423. Washington, DC: U.S.

- Clark, J. (2015). Interpreting C-13 NMR spectra. Chemguide.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- LibreTexts. (2021, August 16). 13C NMR Spectroscopy.

- LibreTexts. (2023, August 29).

- SpectraBase. (n.d.). methyl (E)

- SpectraBase. (n.d.). methyl (E)

- SpectraBase. (n.d.). methyl (E)

- Reich, H. J. (n.d.).

- Chem Help ASAP. (2022, November 22).

- Lin, F. Y., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 22(19), 10389.

- ChemicalBook. (n.d.).

- BLD Pharm. (n.d.). 15790-88-2|(E)

- Wang, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1046272.

- Krchniak, A., et al. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. Molecules, 28(14), 5433.

- Singh, J., et al. (2010). The resurgence of covalent drugs. Nature reviews Drug discovery, 9(4), 307-317.

- PubChem. (n.d.). Ethyl 2-methyl-2-pentenoate, (2E)-.

- BOC Sciences. (n.d.).

Sources

- 1. This compound | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. treenablythe.weebly.com [treenablythe.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 15. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

"Methyl 2-pentenoate" as a fragrance ingredient

An In-depth Technical Guide to Methyl 2-Pentenoate as a Fragrance Ingredient

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key ingredient in the modern perfumer's palette. Designed for researchers, chemists, and formulation scientists, this document delves into the chemical properties, synthesis, analytical validation, and application nuances of this versatile aroma chemical, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Molecular Architecture of a Fruity Note

This compound (C₆H₁₀O₂) is an α,β-unsaturated ester recognized for its potent and multifaceted fruity aroma.[1] While its name suggests a simple molecule, its utility in fragrance creation is sophisticated. It serves not merely as a straightforward fruity note but as a modulator and enhancer, capable of imparting ripeness, vibrancy, and complexity to a wide range of compositions. Its olfactory profile is often described as reminiscent of strawberries with woody undertones, making it a valuable component in berry and fruit accords.[2][3] The presence of both an ester functional group and a carbon-carbon double bond dictates its chemical reactivity and stability, which are critical considerations for formulation chemists.[1]

The molecule exists as geometric isomers, primarily the (E)- or trans-isomer, which is generally favored for its olfactory properties. Understanding the relationship between its structure, synthesis, and resulting sensory perception is fundamental to its effective application.

Physicochemical and Spectroscopic Profile

A precise understanding of this compound's physical and chemical properties is essential for its handling, formulation, and analysis. These properties govern its volatility, solubility, and interaction with other materials.

Chemical Structure

Caption: Chemical structure of (E)-Methyl 2-pentenoate.

Key Properties Summary

| Property | Value | Source |

| IUPAC Name | methyl (E)-pent-2-enoate | [4] |

| Synonyms | Methyl trans-2-pentenoate | [5] |

| CAS Number | 15790-88-2, 818-59-7 | [4][6] |

| Molecular Formula | C₆H₁₀O₂ | [4] |

| Molecular Weight | 114.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Boiling Point | 124.5 ± 9.0 °C at 760 mmHg | [1] |

| Flash Point | 26.9 ± 6.2 °C | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.422 - 1.4320 (@ 20°C) | [1][5] |

| Solubility | Insoluble in water; soluble in alcohol | [8] |

Synthesis and Manufacturing Insights

The industrial production of fragrance ingredients prioritizes efficiency, cost-effectiveness, and, crucially, stereochemical control to ensure a consistent olfactory profile. For this compound, a common and effective route begins with the self-condensation of propanal.

This process involves two key stages:

-

Aldol Condensation: Propanal undergoes a base-catalyzed aldol condensation reaction with itself to form the intermediate 2-methyl-2-pentenal. The choice of catalyst (e.g., sodium hydroxide) and reaction conditions (temperature, time) are critical to maximize the yield of this α,β-unsaturated aldehyde and minimize side reactions.[9]

-

Oxidation & Esterification: The resulting aldehyde is then oxidized to form 2-methyl-2-pentenoic acid. A subsequent acid-catalyzed esterification with methanol yields the final product, this compound. Controlling the geometry to favor the trans-isomer is paramount, as it is the more desired isomer for fragrance applications.

Caption: Simplified workflow for the synthesis of this compound.

The causality behind this synthetic choice lies in the availability and low cost of the starting material, propanal. The reactions are well-established industrial processes that can be scaled effectively. Final purification by fractional distillation is a self-validating step, ensuring the removal of unreacted starting materials, intermediates, and byproducts to meet the high purity standards (>95%) required for fragrance applications.[5]

Analytical Methodologies for Quality Control

To ensure batch-to-batch consistency and conformity to specifications, rigorous analytical testing is non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for both the identification and quantification of this compound.

Workflow: GC-MS Analysis

The workflow is designed to separate the volatile components of a sample, identify them based on their mass spectra, and quantify them.

Caption: Standard workflow for GC-MS analysis of a fragrance ingredient.

Protocol: GC-MS for Purity Assessment of this compound

This protocol describes a self-validating system for determining the purity of a neat sample of this compound.

1. Objective: To identify and quantify this compound and any impurities using GC-MS.

2. Materials & Equipment:

- Gas Chromatograph with Mass Selective Detector (e.g., Agilent 5975C or similar).[10]

- Capillary Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

- Helium (Carrier Gas), 99.999% purity.

- Sample: this compound.

- Solvent: Ethanol, analytical grade.

- Autosampler vials and caps.

- Micropipettes.

3. Standard GC-MS Parameters:

| Parameter | Setting | Rationale |

| Injector | Splitless mode, 250°C | Ensures complete vaporization of the analyte without discrimination. |

| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert gas providing good chromatographic efficiency. |

| Oven Program | 50°C (2 min), ramp 5°C/min to 150°C, then 10°C/min to 250°C (5 min hold) | A temperature gradient is crucial for separating compounds with different boiling points.[10] |

| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[10] |

| MS Quad | 150°C | Maintains ions in the gas phase. |

| Scan Range | m/z 40-300 | Covers the expected mass range of the parent ion and its fragments.[10] |

4. Procedure:

- Sample Preparation: Prepare a 1% solution of this compound in ethanol. Vortex to ensure homogeneity.

- Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.

- Injection: Inject 1 µL of the prepared sample into the GC.

- Data Acquisition: Start the data acquisition as the sample is injected.

- Data Analysis:

- Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or a validated spectral library (e.g., NIST).

- Integrate the peak area of all detected compounds.

- Calculate the purity by the area percent method: (Area of this compound peak / Total area of all peaks) x 100.

5. System Validation: The protocol is validated by the consistency of the mass spectrum. The fragmentation pattern of an α,β-unsaturated ester is characteristic and serves as an internal confirmation of identity. Purity is confirmed by the dominance of a single peak at the expected retention time.

Stability and Reactivity in Formulations

The dual functionality of this compound—an ester and an alkene—presents specific challenges and considerations in formulation science. The α,β-unsaturated system is susceptible to certain reactions that can alter its olfactory character and impact product stability.

-

Hydrolysis: Like all esters, this compound can undergo hydrolysis, particularly in highly acidic or alkaline aqueous environments (e.g., some liquid soaps), reverting to 2-pentenoic acid and methanol. This reaction is typically slow under normal pH conditions but must be considered for long-term stability.

-

Michael Addition: The electron-deficient double bond is susceptible to nucleophilic attack (Michael addition). Nucleophiles present in a formulation (e.g., amines, thiols) could potentially react, leading to degradation of the fragrance note.

-

Oxidation: While relatively stable, the double bond can be a site for oxidation over time, especially when exposed to air and light, or in the presence of pro-oxidants.

Caption: Potential degradation pathways for this compound in a product base.